

# A Head-to-Head Comparison of the Dissolution Profiles of Various Albuterol Salts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Albuterol adipate*  
Cat. No.: *B1666819*

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In the development of pharmaceutical products, understanding the dissolution characteristics of a drug substance is paramount. For a widely used bronchodilator like albuterol, the choice of salt form can significantly influence its solubility and dissolution rate, which in turn can affect its bioavailability and therapeutic efficacy. This guide provides a comparative analysis of the dissolution profiles of different albuterol salts, supported by experimental data, to aid researchers and drug development professionals in their formulation decisions.

## Summary of Dissolution and Solubility Data

The dissolution and solubility characteristics of albuterol and its different salt forms are summarized in the table below. The data highlights the significant impact of the salt form on the aqueous solubility and intrinsic dissolution rate of albuterol.

Albuterol Form	Aqueous Solubility (mg/mL at room temp.)	Intrinsic Dissolution Rate (mg/min/cm <sup>2</sup> ) in pH 7.4 buffer at 37°C
Albuterol Free Base	15.7[1]	1.1[1]
Albuterol Sulfate	250[1]	20.4[1]
Albuterol Adipate	353[1]	24.0[1]
Albuterol Stearate	0.6[1]	Dissolved much more slowly and in a nonlinear fashion[1]

## Experimental Protocols

The following section details the methodology employed for determining the intrinsic dissolution rates of different albuterol salts.

### Intrinsic Dissolution Rate Determination

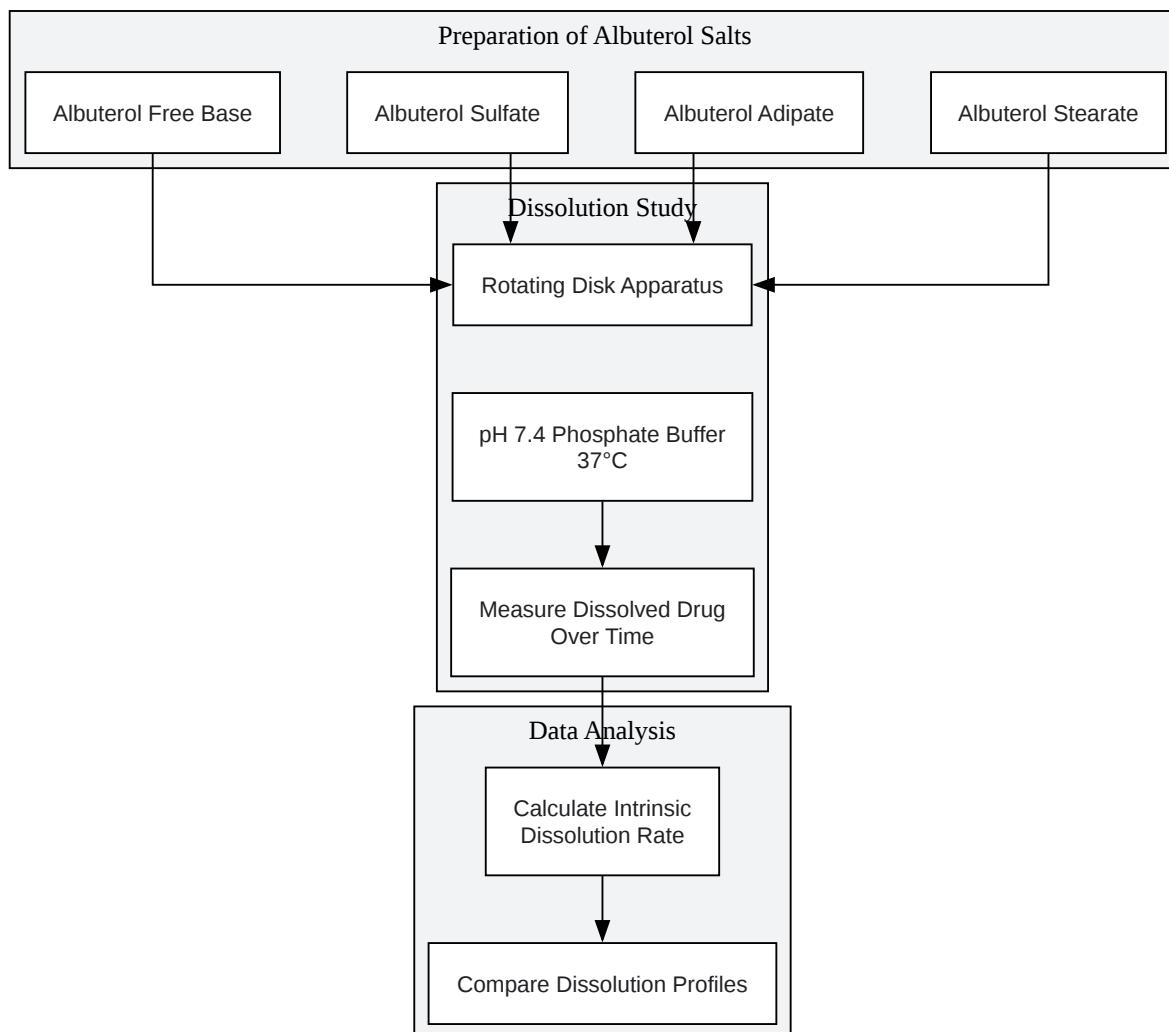
A rotating disk method was utilized to determine the intrinsic dissolution rates of the albuterol free base and its sulfate and adipate salts.[\[1\]](#)

- Apparatus: A rotating disk dissolution apparatus.
- Medium: pH 7.4 phosphate buffer.
- Temperature: 37°C.[\[1\]](#)
- Procedure:
  - Compacts of the albuterol free base and each salt were prepared.
  - The compacts were mounted in the rotating disk apparatus.
  - The dissolution was carried out in the specified medium at a constant temperature.
  - The amount of dissolved drug was measured over time to determine the dissolution rate per unit area.

For albuterol stearate, a similar methodology was attempted; however, its dissolution was observed to be slow and nonlinear. This was attributed to the formation of a stearate-rich layer on the surface of the compacted salt during dissolution.[\[1\]](#)

### Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative analysis of the dissolution profiles of different drug salts.

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Caption: Workflow for comparing albuterol salt dissolution.

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## References

- 1. Preparation, characterization, and dissolution kinetics of two novel albuterol salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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